molecular formula C16H24N4O2S B2451810 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953254-84-7

3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No. B2451810
CAS RN: 953254-84-7
M. Wt: 336.45
InChI Key: YGKCKOUPUXWLOU-UHFFFAOYSA-N
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Description

3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C16H24N4O2S and its molecular weight is 336.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-inflammatory Agents : Research by Rahmouni et al. (2016) focuses on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating their potential in treating cancer and inflammation Rahmouni et al., 2016.

  • Antimicrobial Activity : Patel et al. (2012) synthesized thiazolidinone derivatives showing promising antimicrobial activity against various bacterial and fungal strains, demonstrating the potential for developing new antibiotics Patel et al., 2012.

  • Gastric Antisecretory Activity : Sugiyama et al. (1989) studied thiazolo and polymethylene condensed thienopyrimidine derivatives for their gastric antisecretory activity, exploring new treatments for gastric disorders Sugiyama et al., 1989.

  • Anticonvulsant Activity : Severina et al. (2019) investigated the synthesis of thiazolo[3,2-a]pyrimidin-5-one derivatives for anticonvulsant activity, contributing to the development of novel antiepileptic drugs Severina et al., 2019.

  • 5-HT2A Receptor Antagonists : Awadallah et al. (2008) prepared novel thiazolo[3,2-a]pyrimidin-5-one derivatives as 5-HT2A receptor antagonists, indicating their potential in treating psychiatric disorders Awadallah et al., 2008.

properties

IUPAC Name

3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-3-4-12-9-15(22)20-13(11-23-16(20)17-12)10-14(21)19-7-5-18(2)6-8-19/h9,13H,3-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKCKOUPUXWLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

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